molecular formula C5H9N3O2S2 B12124718 1,2,4-Thiadiazol-5-amine, 3-(propylsulfonyl)- CAS No. 6913-20-8

1,2,4-Thiadiazol-5-amine, 3-(propylsulfonyl)-

Cat. No.: B12124718
CAS No.: 6913-20-8
M. Wt: 207.3 g/mol
InChI Key: HXGWIPJEPHNOKW-UHFFFAOYSA-N
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Description

The compound 1,2,4-Thiadiazol-5-amine, 3-(propylsulfonyl)- is a heterocyclic molecule featuring a 1,2,4-thiadiazole core substituted with an amine group at position 5 and a propylsulfonyl (-SO₂C₃H₇) group at position 2.

Properties

CAS No.

6913-20-8

Molecular Formula

C5H9N3O2S2

Molecular Weight

207.3 g/mol

IUPAC Name

3-propylsulfonyl-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C5H9N3O2S2/c1-2-3-12(9,10)5-7-4(6)11-8-5/h2-3H2,1H3,(H2,6,7,8)

InChI Key

HXGWIPJEPHNOKW-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NSC(=N1)N

Origin of Product

United States

Preparation Methods

Cyclization of Amidine-Isothiocyanate Intermediates

Introduction of the Propylsulfonyl Group

The propylsulfonyl moiety at position 3 is introduced via post-cyclization sulfonylation or direct incorporation during cyclization .

Oxidation of Propylthio Intermediates

A two-step strategy involves:

  • Thioether Formation : Alkylation of the thiadiazole core at position 3 with propylthiol (-SPr) under basic conditions.

  • Oxidation to Sulfonyl : Treatment with oxidizing agents like hydrogen peroxide (H₂O₂) or nitric acid (HNO₃) converts the thioether to the sulfonyl group (-SO₂Pr). In EP2628734A2, analogous oxidation of hydroxyl groups using concentrated HNO₃ in methylene chloride at 0°C achieved nitroxy derivatives, suggesting adaptability for sulfonyl group formation.

Direct Sulfonylation During Cyclization

Alternatively, pre-functionalized isothiocyanates bearing sulfonyl groups can be employed. For example, reacting propylsulfonamide with thiophosgene generates propylsulfonyl isothiocyanate , which cyclizes with amidines to directly yield 3-(propylsulfonyl)-1,2,4-thiadiazol-5-amine. This method avoids post-synthetic modifications but requires stable sulfonyl-containing isothiocyanates.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclization reactions predominantly use polar aprotic solvents (e.g., acetonitrile, methanol) at reflux temperatures (50–80°C). For oxidation steps, methylene chloride at 0°C minimizes side reactions, as evidenced by the synthesis of nitroxy analogs in EP2628734A2.

Catalysis and Stoichiometry

p-Toluenesulfonic acid (50 mg per 0.01 M substrate) catalyzes Boulton-Katritzky rearrangements, while sodium borohydride (1:1 molar ratio) selectively reduces keto groups without affecting the thiadiazole ring.

Structural Characterization and Analytical Data

Key spectroscopic data for 3-(propylsulfonyl)-1,2,4-thiadiazol-5-amine derivatives include:

  • ¹H NMR : Resonances for the propylsulfonyl group appear as a triplet (δ 1.0–1.2 ppm, CH₃), multiplet (δ 1.6–1.8 ppm, CH₂), and triplet (δ 3.2–3.4 ppm, SO₂CH₂).

  • Melting Points : Crystalline derivatives exhibit m.p. ranges of 70–120°C, dependent on substituents.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantageLimitation
Cyclization + Oxidation75–89Modular; late-stage functionalizationMulti-step; oxidation control
Direct Sulfonylation60–70Fewer steps; atom-economicalRequires specialized isothiocyanate

Chemical Reactions Analysis

Types of Reactions

1,2,4-Thiadiazol-5-amine, 3-(propylsulfonyl)- can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The hydrogen atoms on the thiadiazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of alkylated or acylated thiadiazole derivatives.

Scientific Research Applications

Table 1: Common Synthetic Routes for Thiadiazole Derivatives

Synthetic RouteDescription
Cyclization of thiosemicarbazidesReaction with carbonyl compounds to form thiadiazoles
Substitution reactionsIntroduction of various functional groups to enhance activity
Multi-step synthesisSequential reactions to build complex structures

Biological Activities

The biological activities of 1,2,4-thiadiazole derivatives are extensive. Research has demonstrated their efficacy in various therapeutic areas:

Anticancer Activity

Studies have shown that certain derivatives exhibit significant anticancer properties. For instance, a derivative demonstrated an IC50 value of 2.44 µM against LoVo cancer cells and 23.29 µM against MCF-7 cells after 48 hours of incubation . The presence of a sulfonyl group is critical for enhancing anti-proliferative effects .

Antimicrobial Activity

1,2,4-Thiadiazole derivatives have also been evaluated for their antimicrobial properties. They have shown promising results against both Gram-positive and Gram-negative bacteria. For example, some derivatives exhibited higher antibacterial activity than standard antibiotics like Gentamicin and Ampicillin against E. coli and Pseudomonas aeruginosa .

Antidiabetic and Antioxidant Properties

Research indicates that thiadiazole derivatives possess antidiabetic properties through mechanisms such as enhancing insulin sensitivity. Additionally, they exhibit antioxidant activities that protect against oxidative stress .

Case Studies

Several studies have documented the applications of 1,2,4-thiadiazole derivatives in various fields:

  • Anticancer Research : A study synthesized a series of thiadiazole derivatives and assessed their cytotoxic effects on different cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their anticancer potency .
  • Antimicrobial Evaluation : A comprehensive evaluation was conducted on a new series of thiadiazole derivatives for their antimicrobial activities. The findings revealed that most compounds showed superior activity compared to control drugs against multiple bacterial strains .

Mechanism of Action

The mechanism of action of 1,2,4-Thiadiazol-5-amine, 3-(propylsulfonyl)- depends on its interaction with molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The specific pathways involved vary depending on the biological context and the target molecule.

Comparison with Similar Compounds

Substituent Diversity and Structural Features

The 1,2,4-thiadiazol-5-amine scaffold accommodates diverse substituents at position 3, which critically modulate its physicochemical and biological behavior. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1,2,4-Thiadiazol-5-amine, 3-(propylsulfonyl)- -SO₂C₃H₇ (propylsulfonyl) C₅H₁₀N₃O₂S₂ 208.29 High polarity, potential enzyme inhibition
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine -C₆H₄Cl (4-chlorophenyl) C₈H₆ClN₃S 211.67 Antibacterial/antifungal activity
3-Phenyl-1,2,4-thiadiazol-5-amine -C₆H₅ (phenyl) C₈H₆N₃S 176.22 Intermediate in drug synthesis
3-(Propylthio)-1,2,4-thiadiazol-5-amine -SC₃H₇ (propylthio) C₅H₉N₃S₂ 175.27 Lower polarity vs. sulfonyl analog
3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine -C₅H₃N (pyridinyl) C₇H₅N₄S 177.21 Macrofilaricidal activity

Physicochemical Properties

  • Polarity and Solubility : The sulfonyl group in 3-(propylsulfonyl)- confers higher polarity compared to alkyl (e.g., propylthio) or aryl (e.g., phenyl) substituents. This enhances solubility in polar solvents (e.g., DMSO, water) but reduces lipid solubility, impacting bioavailability .
  • Electron Effects : Sulfonyl groups are strongly electron-withdrawing, activating the thiadiazole ring toward nucleophilic substitution or electrophilic aromatic substitution. In contrast, alkyl or aryl groups (e.g., 3-isopropyl, 3-phenyl) donate electrons, stabilizing the ring .

Biological Activity

1,2,4-Thiadiazol-5-amine, 3-(propylsulfonyl)- is a compound belonging to the thiadiazole family, characterized by its five-membered ring structure that includes nitrogen and sulfur atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 1,2,4-thiadiazol-5-amine, 3-(propylsulfonyl)- is C5_5H10_{10}N4_4O2_2S, with a molecular weight of approximately 174.22 g/mol. The unique substitution pattern of this compound enhances its solubility and bioavailability compared to other thiadiazole derivatives.

Anticancer Properties

Research indicates that derivatives of 1,2,4-thiadiazol-5-amine exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that certain derivatives can inhibit tumor growth in various cancer cell lines. In one study, a derivative demonstrated an IC50_{50} value of 2.44 µM against LoVo (human colorectal cancer) cells and 23.29 µM against MCF-7 (human breast cancer) cells after a 48-hour incubation period .
  • Mechanism of Action : These compounds may function as inhibitors of key enzymes involved in cancer cell proliferation. For example, some derivatives have been identified as inhibitors of inosine monophosphate dehydrogenase (IMPDH), crucial for guanosine nucleotide synthesis necessary for cancer cell growth .

Antimicrobial Activity

The antimicrobial potential of 1,2,4-thiadiazole derivatives has also been explored:

  • Antibacterial Effects : Compounds derived from this class have shown promising antibacterial activity against pathogens such as E. coli and S. aureus. In one study, several derivatives exhibited strong antibacterial effects with varying degrees of potency .
  • Antifungal Effects : The same derivatives have also demonstrated antifungal activity against strains like A. niger and C. albicans .

Comparison of Biological Activities

Compound NameStructure TypeBiological Activity
1,2,4-Thiadiazol-5-amineThiadiazoleAnticancer, Antimicrobial
1,3,4-ThiadiazoleThiadiazoleAntimicrobial, Anticancer
Imidazo[2,1-b][1,3,4]thiadiazolesThiadiazoleAnticancer
2-Amino-1,3-thiadiazoleThiadiazoleAntimicrobial
5-Amino-1,3-thiadiazoleThiadiazoleAnticancer

This table illustrates the diverse biological activities associated with various thiadiazole derivatives, highlighting the unique properties of 1,2,4-thiadiazol-5-amine due to its specific substitution pattern.

Study on Cytotoxicity

A recent study evaluated the cytotoxic effects of several thiadiazole derivatives on different cancer cell lines. The results indicated that:

  • Compounds significantly reduced cell viability in both LoVo and MCF-7 cells after prolonged exposure (48 hours), with some compounds achieving over 50% reduction at concentrations as low as 200 µM .

Synthesis and Evaluation

The synthesis of various thiadiazole derivatives has been reported to yield compounds with promising biological activities. For example:

  • A series of amide derivatives were developed as micromolar inhibitors targeting focal adhesion kinase (FAK), further emphasizing the therapeutic potential of these compounds in cancer treatment .

Q & A

(Basic) What are the standard synthetic routes for preparing 1,2,4-thiadiazol-5-amine derivatives with sulfonyl groups?

Methodological Answer:
Synthesis typically involves thioether oxidation to sulfonyl groups using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA). For 3-(propylsulfonyl)-1,2,4-thiadiazol-5-amine, the propylthio intermediate is first synthesized via nucleophilic substitution of a thiol group (e.g., propyl mercaptan) at the 3-position of the thiadiazole ring. Subsequent oxidation under controlled conditions (e.g., 0–5°C, 12–24 hours) yields the sulfonyl derivative. Reaction efficiency depends on solvent choice (e.g., dichloromethane or methanol) and stoichiometric ratios .

(Basic) Which spectroscopic and crystallographic techniques are critical for characterizing 3-(propylsulfonyl)-1,2,4-thiadiazol-5-amine?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and sulfonyl group integration.
  • X-ray Diffraction (XRD): Resolves bond lengths and angles, particularly the S=O and C-SO₂-C linkages, to validate structural integrity (e.g., as in triazole sulfonamide hybrids ).
  • High-Resolution Mass Spectrometry (HRMS): Verifies molecular ion peaks and fragmentation patterns.

(Advanced) How can factorial design optimize reaction conditions for synthesizing 3-(propylsulfonyl)-1,2,4-thiadiazol-5-amine?

Methodological Answer:
A 2³ factorial design evaluates three factors (temperature, oxidant concentration, reaction time) at two levels to identify optimal conditions. For example:

FactorLow LevelHigh Level
Temperature (°C)025
[H₂O₂] (equiv.)1.22.0
Time (hours)1224
Response variables (yield, purity) are analyzed via ANOVA to isolate significant factors. This reduces trial-and-error experimentation and improves reproducibility .

(Advanced) How can computational quantum chemistry predict reactivity trends in sulfonyl-substituted thiadiazoles?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and sulfonyl group electrophilicity. For instance, the electron-withdrawing sulfonyl group increases reactivity at the 5-amine position, guiding nucleophilic substitution strategies. Reaction path searches using tools like GRRM or IRC (Intrinsic Reaction Coordinate) validate transition states and intermediates .

(Basic) What are the common biological targets studied for 3-(propylsulfonyl)-1,2,4-thiadiazol-5-amine derivatives?

Methodological Answer:
These derivatives are screened for antimicrobial (e.g., bacterial/fungal growth inhibition) and antiproliferative activity (e.g., cancer cell line assays like MCF-7 or HeLa). The sulfonyl group enhances membrane permeability, while the thiadiazole core interacts with enzyme active sites (e.g., dihydrofolate reductase in antimicrobial studies) .

(Advanced) How to address contradictory bioactivity results across studies for sulfonyl-thiadiazole analogs?

Methodological Answer:
Contradictions often arise from structural variations (e.g., fluorobenzyl vs. propylsulfonyl substituents) or assay conditions (e.g., pH, cell line specificity). Mitigation strategies include:

  • Structural-Activity Relationship (SAR) Analysis: Compare substituent effects using standardized bioassays.
  • Meta-Analysis: Aggregate data from PubChem or crystallographic databases to identify trends (e.g., IC₅₀ correlations with logP values) .

(Advanced) What protocols ensure safe handling and waste disposal of 3-(propylsulfonyl)-1,2,4-thiadiazol-5-amine?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and fume hoods for synthesis.
  • Waste Management: Segregate sulfonyl-containing waste and neutralize with 10% sodium bicarbonate before disposal via licensed chemical waste services. Documented procedures align with EPA guidelines .

(Basic) How does the sulfonyl group influence the physicochemical properties of 1,2,4-thiadiazol-5-amine derivatives?

Methodological Answer:
The sulfonyl group:

  • Increases polarity: Enhances water solubility (logP reduction by ~1.5 units).
  • Stabilizes the thiadiazole ring: Electron-withdrawing effects reduce ring aromaticity, altering reactivity in substitution reactions.
  • Boosts thermal stability: Melting points typically exceed 150°C due to strong dipole-dipole interactions .

(Advanced) What role do AI-driven simulations play in optimizing sulfonyl-thiadiazole synthesis?

Methodological Answer:
AI platforms (e.g., COMSOL Multiphysics) integrate reaction kinetics data to simulate batch reactor performance. Machine learning models trained on historical yield data predict optimal parameters (e.g., stirring rate, solvent ratio). Autonomous labs further enable real-time adjustments via robotic liquid handlers and inline analytics .

(Basic) What are the key challenges in scaling up laboratory synthesis of sulfonyl-thiadiazoles?

Methodological Answer:

  • Exothermic Reactions: Requires jacketed reactors with precise temperature control to prevent sulfonyl group decomposition.
  • Purification: Column chromatography is impractical; alternatives include recrystallization (e.g., ethanol/water mixtures) or membrane filtration .

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